molecular formula C11H8ClN B1303127 4-Chloro-2-phenylpyridine CAS No. 57311-18-9

4-Chloro-2-phenylpyridine

Cat. No. B1303127
CAS RN: 57311-18-9
M. Wt: 189.64 g/mol
InChI Key: BFRWDRFLYBYSFX-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylpyridine is a compound that is related to various pyridine derivatives, which are of interest due to their potential applications in coordination chemistry and materials science. Although the provided papers do not directly discuss 4-Chloro-2-phenylpyridine, they do provide insights into the synthesis and characterization of structurally related compounds. For instance, the synthesis of bipyridine derivatives and their complexation with metals can offer a parallel to understanding the chemistry of 4-Chloro-2-phenylpyridine.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions including oxidation, nitration, bromination, deoxidation, and coupling reactions such as the Suzuki coupling. These methods are indicative of the types of reactions that might be employed in the synthesis of 4-Chloro-2-phenylpyridine. For example, the synthesis of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine as described in the second paper involves a series of well-established organic transformations that could be adapted for the synthesis of 4-Chloro-2-phenylpyridine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, which provides information on the arrangement of atoms within the crystal and the geometry around the metal centers when forming complexes. The third paper describes the molecular structure of a terpyridine derivative, which, like 4-Chloro-2-phenylpyridine, contains a phenyl group attached to a pyridine ring. The described compound exhibits a planar configuration, which could be similar to the geometry expected for 4-Chloro-2-phenylpyridine .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The presence of a chloro and a phenyl group in 4-Chloro-2-phenylpyridine would affect its reactivity in chemical reactions, such as coordination to metal centers. The papers suggest that pyridine derivatives can form complexes with transition metals, and these interactions are often mediated by nitrogen atoms in the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, including 4-Chloro-2-phenylpyridine, can be studied using various spectroscopic techniques. For instance, the second paper mentions the use of UV-Vis and photoluminescence spectra to study the properties of a bipyridine derivative in ethanol. These techniques could also be applied to 4-Chloro-2-phenylpyridine to understand its electronic properties and behavior in solution .

Scientific Research Applications

Herbicidal Activity

  • Scientific Field : Agriculture and Chemistry
  • Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . These compounds are designed to discover new substances with favorable herbicidal activity .
  • Methods of Application : The compounds were synthesized and identified via NMR and HRMS. Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .
  • Results or Outcomes : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment .

Insecticidal Activity

  • Scientific Field : Agriculture and Chemistry
  • Summary of Application : 2-Phenylpyridine derivatives, which can be synthesized from 4-Chloro-2-phenylpyridine, have been found to have insecticidal activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus .
  • Methods of Application : The compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The insecticidal activity of the compounds was analyzed using the leaf dipping method .
  • Results or Outcomes : The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .

Alkaline Fuel Cells (AFCs)

  • Scientific Field : Energy and Chemistry
  • Summary of Application : 4-Phenyl-pyridine units are used in the synthesis of 1,2-dimethylimidazolium functionalized poly (arylene ether sulfone)s, which are used as anion exchange membranes (AEMs) in alkaline fuel cells (AFCs) .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Synthesis of Pyrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives . These compounds have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs .
  • Methods of Application : The compounds were synthesized and identified via NMR and HRMS .
  • Results or Outcomes : For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Synthesis of Pyridines

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridines . Pyridines are quite familiar structures in many natural products and bioactive pharmaceuticals .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Synthesis of Pyridinium Salts

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridinium salts . These salts have played an intriguing role in a wide range of research topics .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Synthesis of Novel Pyrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives . These compounds have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs .
  • Methods of Application : The compounds were synthesized and identified via NMR and HRMS .
  • Results or Outcomes : For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Synthesis of Pyridines

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridines . Pyridines are quite familiar structures in many natural products and bioactive pharmaceuticals .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Synthesis of Pyridinium Salts

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridinium salts . These salts have played an intriguing role in a wide range of research topics .
  • Methods of Application : The details of the synthesis process are not provided in the search results .
  • Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Safety And Hazards

Chemicals similar to 4-Chloro-2-phenylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .

Future Directions

The pyrrolidine ring, a part of 4-Chloro-2-phenylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, 2-phenylpyridine moieties have shown potential for the discovery of novel and effective insecticides .

properties

IUPAC Name

4-chloro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRWDRFLYBYSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376506
Record name 4-chloro-2-phenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenylpyridine

CAS RN

57311-18-9
Record name 4-Chloro-2-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57311-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L round bottom flask was charged with 2,4-dichloropyridine (30 g, 203 mmol), phenylboronic acid (24.7 g, 203 mmol), potassium carbonate (84 g, 608 mmol), Pd(PPh3)4 (2.3 g, 2.0 mmol), dimethoxyethane (500 mL) and water (150 mL). The mixture was degassed and heated to reflux for 20 h. After cooling, the aqueous layer was extracted with EtOAc; the organic portion was combined and subjected to column chromatography (SiO2, 5% EtOAc in hexane to 10% EtOAc in hexane) to give 34 g (88%) of 4-chloro-2-phenylpyridine. The product was confirmed by GC/MS and NMR.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-dichloropyridine (10 g, 67.57 mmol), phenylboronic acid (9.0 g, 74.32 mmol), and potassium carbonate (28 g, 202.70 mmol), 300 mL dimethoxyethane and 30 mL of water was placed in a 1 L round-bottom flask. Nitrogen was bubbled directly into the mixture for 30 min. Tetrakis(triphenylphosphine)palladium(0) (780 mg, 0.675 mmol) was added and nitrogen was bubbled into the reaction mixture for a another 15 min. The reaction mixture was then heated to reflux under nitrogen for 16 h. The reaction was then allowed to cool to room temperature and diluted with ethyl acetate and water. The organic and aqueous layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and washed with a saturated brine solution. The organic layer was then dried over magnesium sulfate, filtered, and the solvent was removed under vacuum to give an off-white solid as crude. The crude was purified by column chromatography using silica gel as the stationary phase and 2% ethyl acetate in hexanes as the mobile phase. 8.0 g of desired product was obtained after purification (54% yield). 11.5 g of desired product was obtained after purification (89.77% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
780 mg
Type
catalyst
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
CJ Miller, FM Brunner, HR Kelly, PL Cheung… - Dalton …, 2022 - pubs.rsc.org
… 4-Chloro-2-phenylpyridine was obtained by cross-coupling of phenylboronic acid with 2-bromo-4-chloropyridine following a literature procedure. The pyridine-chlorides were converted …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
F Brunner, N Marinakis, C Wobill, M Willgert… - Journal of Materials …, 2016 - pubs.rsc.org
… The key intermediate in the synthetic pathway is [Ru(bpy) 2 (1)] + where bpy = 2,2′-bipyridine and H1 is 4-chloro-2-phenylpyridine. The crystal structure of [Ru(bpy) 2 (1)][PF 6 ] is …
Number of citations: 27 0-pubs-rsc-org.brum.beds.ac.uk
DJ de Geest, PJ Steel - Inorganic Chemistry Communications, 1998 - Elsevier
Two isomeric ligands, 2,2′-diphenyl-4,4′-bipyridine (4) and 3,3′-di(2-pyridyl)biphenyl (5), have been synthesised from 2-phenylpyridine and 3-bromoaniline, respectively, by …
S Kagabu, S Mizoguchi - Synthesis, 1996 - thieme-connect.com
… drawback of the concomitant formation of 4-chloro-2phenylpyridine in amounts dependent on the substrate structure and the thermolysis conditions. Now we have minimized the side-…
X Meng, R Bai, X Wang, FF Pan, L He - Dyes and Pigments, 2019 - Elsevier
… substitution reaction between 4-chloro-2-phenylpyridine and dimethylamine with a high yield of 81% (Scheme 1). The intermediate 4-chloro-2-phenylpyridine was conveniently …
N Marquise, V Dorcet, F Chevallier… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… As expected, 15 Suzuki coupling at the pyridine 2 position was favored, but the formation of 3-benzoyl-4-chloro-2-phenylpyridine in 12% yield (together with 3-benzoyl-2,4-…
Number of citations: 27 0-pubs-rsc-org.brum.beds.ac.uk
MLN Rao, RJ Dhanorkar - Tetrahedron, 2015 - Elsevier
This study describes the palladium-catalyzed couplings of iodopyridines, chloropyridines, and chloroquinoline with atom-economic BiAr 3 reagents in sub-stoichiometric loadings. Mono-…
JW Zhang, Y Xiong, F Wang, FM Zhang, X Yang… - European Journal of …, 2022 - Elsevier
The epidemic coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has now spread worldwide and efficacious …
L Mauri, A Colombo, C Dragonetti, D Roberto… - Molecules, 2021 - mdpi.com
… In 2016, Housecroft and coworkers published a paper in which two derivatives of complex [Ru(bipy) 2 (Cl-ppy)][PF 6 ] (Cl-ppy = 4-chloro-2-phenylpyridine) were explored [26]. In the first …
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
SJ Mountford, EM Campi, AJ Robinson, MTW Hearn - Tetrahedron, 2011 - Elsevier
… General procedure (C) was followed employing 4-chloro-2-phenylpyridine (0.90 g, 4.75 mmol). The crude orange-brown liquid obtained was purified on silica (hexane/EtOAc/EtOH, 3:2:…

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